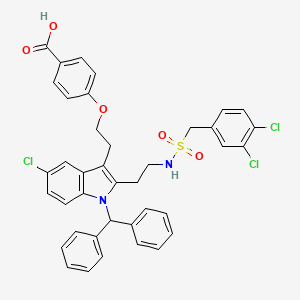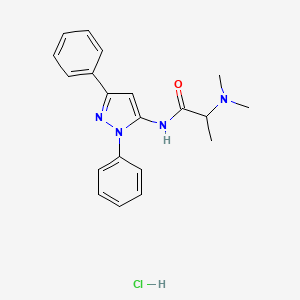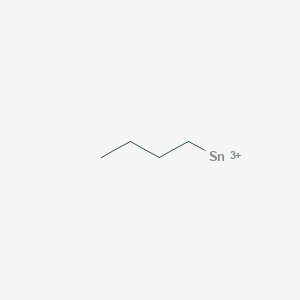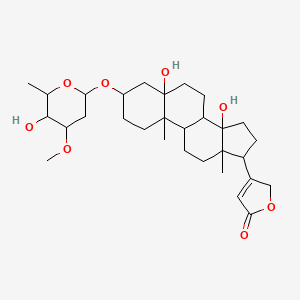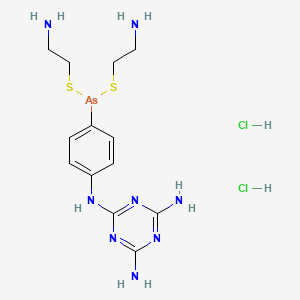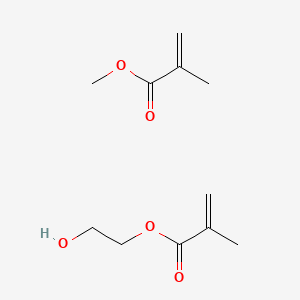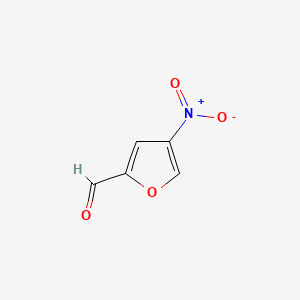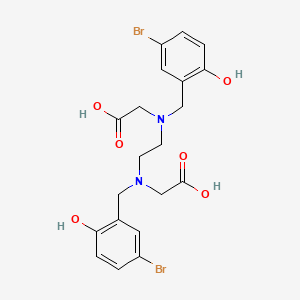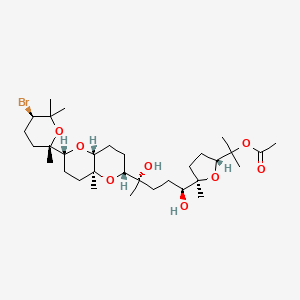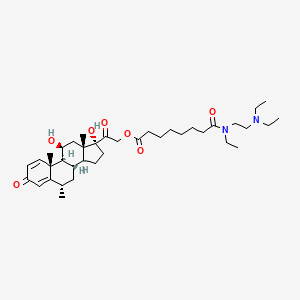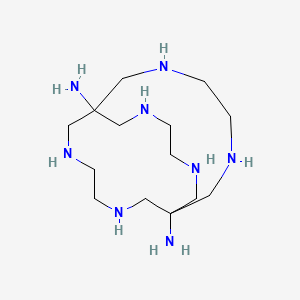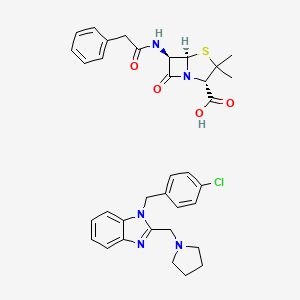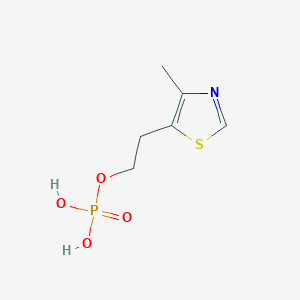
4-Methyl-5-hydroxyethylthiazole phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-5-(2-phosphonooxyethyl)thiazole is a monoalkyl phosphate and a member of 1,3-thiazoles. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 4-methyl-5-(2-phosphonatooxyethyl)thiazole(2-).
Aplicaciones Científicas De Investigación
Biosynthesis Studies
4-Methyl-5-hydroxyethylthiazole phosphate (4M5HTP) has been studied for its role in the biosynthesis of thiamin. Research on Escherichia coli demonstrated that the contiguous five-carbon unit of 4M5HTP is biosynthetically derived from pyruvate and a triose phosphate (White, 1978).
Structural and Functional Analysis of Enzymes
The crystal structure of 4M5HTP kinase (ThiK) from Bacillus subtilis, which plays a role in thiamin biosynthesis, has been determined. This structure provides insights into the enzyme's ATP-binding site and its overall fold, which is similar to that of ribokinase and adenosine kinase (Campobasso et al., 2000). Similarly, the crystal structure of ThiK from Pyrococcus horikoshii OT3 has been reported, offering additional structural insights (Jeyakanthan et al., 2009).
Enzymatic Activities and Mutagenic Studies
Studies on Saccharomyces cerevisiae revealed that hydroxyethylthiazole kinase, which processes 4M5HTP, acts as a bifunctional enzyme with thiamine-phosphate pyrophosphorylase activity, being essential for thiamin synthesis in yeast (Kawasaki, 1993). In Escherichia coli, 4M5HTP kinase (ThiM) has been characterized, showing broad substrate specificity and preference for dATP over ATP (Tani et al., 2016).
Domain Organization in Bifunctional Enzymes
The domain organization of THI6, a bifunctional enzyme in thiamin biosynthesis, has been studied, particularly in Candida glabrata. This enzyme catalyzes two distinct chemical reactions in the thiamin biosynthetic pathway (Paul et al., 2010).
Cellular Uptake and Metabolic Pathways
Research on the uptake of 4M5HTP in Escherichia coli has shown that hydroxyethylthiazole is taken up by intact cells and is related to the biosynthesis of thiamin (Yamasaki et al., 1973).
Propiedades
Nombre del producto |
4-Methyl-5-hydroxyethylthiazole phosphate |
|---|---|
Fórmula molecular |
C6H10NO4PS |
Peso molecular |
223.19 g/mol |
Nombre IUPAC |
2-(4-methyl-1,3-thiazol-5-yl)ethyl dihydrogen phosphate |
InChI |
InChI=1S/C6H10NO4PS/c1-5-6(13-4-7-5)2-3-11-12(8,9)10/h4H,2-3H2,1H3,(H2,8,9,10) |
Clave InChI |
OCYMERZCMYJQQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)CCOP(=O)(O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



